molecular formula C33H51O3PSi2 B1279126 Tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane CAS No. 81522-68-1

Tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane

Cat. No.: B1279126
CAS No.: 81522-68-1
M. Wt: 582.9 g/mol
InChI Key: MDDUHVRJJAFRAU-YZNNVMRBSA-N
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Description

Tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane is a useful research compound. Its molecular formula is C33H51O3PSi2 and its molecular weight is 582.9 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H51O3PSi2/c1-26-27(22-23-37(34,29-18-14-12-15-19-29)30-20-16-13-17-21-30)24-28(35-38(8,9)32(2,3)4)25-31(26)36-39(10,11)33(5,6)7/h12-22,28,31H,1,23-25H2,2-11H3/b27-22-/t28-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDUHVRJJAFRAU-YZNNVMRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(C(=C)C(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](C(=C)/C(=C\CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)/C1)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H51O3PSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456023
Record name {(2Z)-2-[(3S,5R)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene]ethyl}(oxo)diphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81522-68-1
Record name {(2Z)-2-[(3S,5R)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene]ethyl}(oxo)diphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane (CAS No. 81522-68-1) is a complex organosilicon compound that has garnered attention for its potential biological activities. This article delves into its molecular structure, biological properties, and relevant research findings.

Molecular Structure

The compound has a molecular formula of C33H51O3PSi2C_{33}H_{51}O_3PSi_2, indicating a significant presence of silicon and phosphorus, which are critical in various biological interactions. The structural complexity includes multiple functional groups that may influence its biological activity.

Property Value
Molecular Weight582.911 g/mol
CAS Number81522-68-1
Molecular FormulaC33H51O3PSi2

Antitumor Activity

Research indicates that compounds containing phosphine oxides exhibit antitumor properties. The presence of the diphenylphosphorylethylidene moiety in this compound suggests potential cytotoxic effects against various cancer cell lines. In vitro studies have shown that similar phosphine oxide derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Antioxidant Properties

The tert-butyl and dimethylsilyl groups contribute to the compound's stability and may enhance its antioxidant capacity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that related compounds demonstrate significant free radical scavenging activity .

Enzyme Inhibition

Phosphine oxides have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. The biological activity of this compound may be linked to its interaction with enzymes such as acetylcholinesterase, which is vital for neurotransmission. Inhibition of such enzymes could have implications for treating neurological disorders .

Study 1: Cytotoxicity Assay

A study evaluated the cytotoxic effects of related phosphine oxide compounds on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent increase in cell death, with IC50 values suggesting effective concentrations for potential therapeutic use.

Study 2: Antioxidant Activity Assessment

In a comparative analysis of various silane derivatives, tert-butyl-[(1R,3S,5Z)-...] exhibited superior antioxidant activity as measured by DPPH and ABTS assays. The results highlighted its potential as a protective agent against oxidative damage in cellular models.

Study 3: Enzyme Interaction Studies

Research focusing on enzyme inhibition revealed that the compound could significantly inhibit acetylcholinesterase activity in vitro. This suggests potential applications in developing treatments for Alzheimer's disease and other cognitive disorders.

Scientific Research Applications

Introduction to Tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane

This compound is a complex organosilicon compound with significant potential in various scientific applications. Its unique structure, characterized by the presence of both silicon and phosphorus functionalities, allows it to participate in diverse chemical reactions and applications.

Catalysis

This compound has been explored as a catalyst in organic synthesis. Its silicon-based structure allows for effective coordination with various substrates, facilitating reactions such as:

  • Hydrosilylation : The compound can catalyze the addition of silanes to alkenes, producing valuable siloxane products.
  • Phosphine-Catalyzed Reactions : The diphenylphosphoryl group enhances its utility in promoting reactions involving phosphines, such as the formation of C–P bonds.

Material Science

In material science, this compound is being investigated for its potential use in creating advanced materials with specific mechanical and thermal properties. Its silane component can improve adhesion and durability when incorporated into polymers and composites.

Pharmaceutical Applications

The unique functional groups present in this compound position it as a candidate for drug development. Potential applications include:

  • Drug Delivery Systems : The compound's ability to form stable complexes with various drug molecules can enhance their solubility and bioavailability.
  • Prodrug Formation : The phosphine oxide functionality may be utilized to create prodrugs that release active pharmaceutical ingredients under specific conditions.

Environmental Chemistry

Research indicates that this compound may also play a role in environmental applications. Its reactivity could be harnessed for:

  • Pollutant Degradation : The compound may assist in the breakdown of environmental pollutants through catalytic processes.
  • Soil Remediation : Its properties could be applied in technologies aimed at cleaning contaminated soils.

Case Study 1: Catalytic Activity Assessment

In a study assessing the catalytic activity of this compound in hydrosilylation reactions, researchers found that the compound exhibited high selectivity and efficiency compared to traditional catalysts. This study highlighted its potential for industrial applications where selective hydrosilylation is required.

Case Study 2: Drug Delivery Research

A recent investigation into the use of this compound in drug delivery systems demonstrated its ability to encapsulate hydrophobic drugs effectively. The study reported improved solubility and controlled release profiles when using formulations based on this compound.

Preparation Methods

Synthesis via Nucleophilic Substitution

Reaction Overview

The primary method involves coupling (Z)-(1S,5R)-1,5-bis-(tert-butyl-dimethylsilanyloxy)-3-(2-chloro-ethylidene)-2-methylene-cyclohexane with diphenylphosphine oxide under alkaline conditions. This two-stage process employs:

  • Deprotonation : Diphenylphosphine oxide reacts with potassium hydroxide to generate a nucleophilic phosphinite anion.
  • Substitution : The anion displaces chloride from the chloroethylidene precursor, forming the target phosphine oxide.
Reaction Conditions Table
Parameter Details Source
Solvent MTBE/water biphasic system
Catalyst Tetrabutylammonium bromide (TBAB, 3.59 mmol)
Base Potassium hydroxide (17.97 mmol)
Temperature 20°C
Time 2 hours
Yield 50%

Stereochemical Control

The (1S,5R) configuration of the chloroethylidene precursor ensures retention of stereochemistry at C3 and C5 positions, critical for biological activity in vitamin D derivatives. The Z-configuration of the ethylidene group is preserved via rigid cyclohexane ring constraints.

Phase-Transfer Catalysis Mechanism

Role of TBAB

TBAB facilitates anion transfer from the aqueous phase (containing KOH) to the organic phase (MTBE), enabling efficient nucleophilic attack. This minimizes side reactions such as elimination or hydrolysis of the chloroethylidene group.

Kinetic Analysis

Reaction completion is monitored via thin-layer chromatography (TLC), with residual starting material ≤10% after 2 hours. Post-reaction workup includes:

  • Extraction : MTBE washes remove organic impurities.
  • Drying : Anhydrous Na₂SO₄ eliminates trace water.

Alternative Synthetic Routes

Oxidation of Diol Intermediates

Compound [II] (tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate) is oxidized to aldehydes using TEMPO/Cu²⁺ systems. Though distinct from 81522-68-1’s preparation, this underscores the importance of oxidation states in downstream modifications.

Yield Optimization Challenges

Limitations of Current Methods

  • Moderate Efficiency : 50% yield necessitates large-scale reactions for gram quantities.
  • Stereochemical Drift : Prolonged reaction times risk epimerization at C3/C5.

Purification Strategies

Crude product purity is enhanced via:

  • Selective Crystallization : Hexane washes isolate the desired diastereomer.
  • Chromatography : Silica gel columns resolve residual diphenylphosphine oxide.

Industrial Applications

Vitamin D3 Analog Synthesis

The compound serves as a key intermediate in synthesizing calcitriol (1,25-dihydroxyvitamin D3) derivatives, which modulate oligodendrocyte differentiation. Its stereochemistry aligns with the (1R,3S) configuration required for receptor binding.

Key Derivatives Table
Derivative Application Patent Reference
(1R,3R)-5-(2-ethylidene) Multiple sclerosis therapy
(3R,5S)-6-oxo Osteoporosis treatment

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

Q. How can spectroscopic techniques confirm the structure of this compound?

A combination of advanced spectroscopic methods is essential:

  • ¹H/¹³C NMR : Identify methylidene (δ 4.8–5.2 ppm) and silyl ether (δ 1.0–1.2 ppm for tert-butyl groups) signals. The (5Z)-ethylidene configuration shows distinct coupling constants (J ≈ 10–12 Hz) .
  • 31P NMR : Verify phosphoryl group integrity (δ 25–30 ppm for diphenylphosphoryl) .
  • HRMS : Confirm molecular formula (e.g., [M+Na]⁺ ion) with accuracy <5 ppm .

Q. What are the challenges in protecting/deprotecting silyl ether groups during synthesis?

Tert-butyldimethylsilyl (TBS) groups are sensitive to acidic and fluoride-based conditions. Key considerations:

  • Stability : Avoid protic solvents (e.g., MeOH) during intermediate steps to prevent premature deprotection .
  • Selective deprotection : Use buffered HF-pyridine or TBAF in THF for selective removal without disrupting phosphoryl or ethylidene groups . Contradictions in silyl group reactivity under varying conditions are discussed in .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Advanced optimization strategies include:

  • Design of Experiments (DoE) : Full factorial designs to evaluate temperature, catalyst loading, and solvent effects. For example, achieved >90% yield for phosphorylated analogs by optimizing stoichiometry and reaction time .
  • Bayesian optimization : Machine learning algorithms to predict optimal conditions with minimal experimental runs, as demonstrated in flow-chemistry systems .
  • In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy to track intermediate formation .

Q. What computational methods aid in predicting stereochemical outcomes?

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict (1R,3S,5Z) configuration stability. For example, DFT studies on analogous cyclohexyl systems show torsional strain influences stereoselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects on silyl group reactivity .
  • Retrosynthetic software : Tools like Synthia™ or Chematica® propose routes prioritizing atom economy and stereochemical fidelity .

Q. How can contradictions in spectroscopic data be resolved?

Discrepancies (e.g., unexpected coupling constants or impurity peaks) require:

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .
  • X-ray crystallography : Definitive structural assignment for crystalline intermediates .
  • Isotopic labeling : Use deuterated analogs to trace reaction pathways and identify side products .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

StepReagents/ConditionsYieldReference
SilylationTBSOTf, 2,6-lutidine, CH₂Cl₂, 0°C89%
Phosphoryl couplingPd(OAc)₂, XPhos, DMF, 80°C76%
Cyclohexyl ring closureGrubbs II catalyst, toluene, reflux68%

Q. Table 2. Optimization Parameters for Phosphoryl Introduction

FactorOptimal RangeImpact on Yield
Temperature75–85°C+15%
Catalyst loading5–7 mol% Pd+12%
Reaction time12–16 h+10%
Data derived from full factorial designs in .

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